molecular formula C14H22O2 B13738263 Decahydronaphthalen-1-yl 2-methylprop-2-enoate CAS No. 46719-03-3

Decahydronaphthalen-1-yl 2-methylprop-2-enoate

Cat. No.: B13738263
CAS No.: 46719-03-3
M. Wt: 222.32 g/mol
InChI Key: NPFJNIWEZFAMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydronaphthalen-1-yl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derived from decahydronaphthalene and 2-methylprop-2-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydronaphthalen-1-yl 2-methylprop-2-enoate typically involves the esterification of decahydronaphthalene with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Decahydronaphthalen-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decahydronaphthalen-1-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydronaphthalen-1-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydronaphthalen-1-yl 2-methylprop-2-enoate is unique due to its combination of the decahydronaphthalene core with the ester functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both stability and reactivity are required .

Properties

CAS No.

46719-03-3

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl 2-methylprop-2-enoate

InChI

InChI=1S/C14H22O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h11-13H,1,3-9H2,2H3

InChI Key

NPFJNIWEZFAMQY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1CCCC2C1CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.